d-Galactal

Catalog No.
S574547
CAS No.
21193-75-9
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Galactal

CAS Number

21193-75-9

Product Name

d-Galactal

IUPAC Name

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2

InChI Key

YVECGMZCTULTIS-UHFFFAOYSA-N

SMILES

C1=COC(C(C1O)O)CO

Synonyms

Calciofon, Calcipot, Calcium Braun, Calcium Gluconate, Calcivitol, Calglucon, CBG, Ebucin, Flopak Plain, Glucal, Glucobiogen, Gluconate de Calcium Lavoisier, Gluconate, Calcium, Gluconato Calc Fresenius

Canonical SMILES

C1=COC(C(C1O)O)CO

Isomeric SMILES

C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO

Building Block for Oligosaccharide Synthesis:

  • d-Galactal serves as a building block for the synthesis of oligosaccharides, which are molecules formed by linking two or more sugar units.
  • Researchers utilize d-Galactal to create specific sugar structures relevant for various studies, including understanding carbohydrate-protein interactions and developing new drugs. (Source)

Enzyme Studies:

  • d-Galactal is used as a substrate to study the enzymatic activity of galactosidases. These enzymes are responsible for breaking down galactose-containing molecules in various biological processes.
  • By observing how d-Galactal reacts with different galactosidases, researchers can gain insights into the structure, function, and specificity of these enzymes. (Source: )

Affinity Labeling:

  • Modified forms of d-Galactal can be used for affinity labeling of specific proteins, particularly galactosidases.
  • This technique involves attaching a reactive group to d-Galactal that covalently binds to the active site of the target protein, allowing researchers to identify and isolate the protein of interest. (Source)

d-Galactal is a naturally occurring sugar derivative, specifically a galactose-based compound. It is characterized by its unique structural features, including a five-membered ring structure that contributes to its reactivity and biological significance. The molecular formula for d-galactal is C₆H₁₂O₆, and it plays a crucial role in various biochemical pathways, particularly in the synthesis of complex carbohydrates and glycosides.

, including:

  • Addition Reactions: It can undergo addition reactions with various nucleophiles, such as alcohols and amines, leading to the formation of glycoside derivatives. For instance, tri-O-acetyl-d-galactal reacts with alcohols to produce glycosides containing a 2,3-double bond .
  • Stereoselective Reactions: The compound is involved in stereoselective reactions, which are critical for synthesizing biologically active compounds. For example, d-galactal has been used as a starting material in the stereoselective total synthesis of penaresidin A .
  • Enzymatic Reactions: Enzymatic catalysis can modify d-galactal to create various derivatives, such as 6-O-acyl esters .

d-Galactal exhibits significant biological activity. It has been shown to interact with specific receptors and enzymes in biological systems. Its derivatives have been explored for their potential therapeutic applications, particularly in drug discovery. Research indicates that certain derivatives of d-galactal possess high affinity for biological targets, making them promising candidates for further development in medicinal chemistry .

The synthesis of d-galactal can be achieved through several methods:

  • Chemical Synthesis: Traditional organic synthesis methods involve the use of protected forms of galactose or other sugar precursors. For example, peracetylated d-glycals can be utilized to synthesize omega-aminoalkyl derivatives through addition reactions .
  • Continuous Flow Chemistry: Recent advancements have introduced continuous flow techniques for the azidophenylselenylation of d-galactal derivatives, enhancing efficiency and safety in synthetic processes .
  • Enzymatic Methods: Enzymatic catalysis offers a more sustainable approach to synthesizing d-galactal and its derivatives by utilizing specific enzymes that selectively modify sugar substrates .

d-Galactal finds applications across various fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential use in drug formulations due to their biological activity.
  • Biochemistry: It serves as a building block for synthesizing complex carbohydrates and glycoproteins.
  • Material Science: Research into polysaccharides derived from d-galactal has implications for developing biocompatible materials.

Studies on d-galactal interactions focus on its binding affinity with various proteins and enzymes. These interactions are crucial for understanding its biological roles and potential therapeutic applications. For instance, structure-guided design studies have highlighted the ability of d-galactal derivatives to bind effectively to specific biological targets, indicating their relevance in drug design .

Several compounds share structural similarities with d-galactal. Here’s a comparison highlighting its uniqueness:

CompoundStructural FeaturesUnique Aspects
GalactoseSix-membered ringNaturally occurring monosaccharide
D-GlycalsSimilar sugar structureInvolved in different reactivity patterns
D-MannoseSix-membered ringDifferent stereochemistry affecting biological activity
D-RiboseFive-membered ringImportant in nucleic acid structure

d-Galactal stands out due to its specific reactivity patterns and the ability to form diverse derivatives that exhibit significant biological activity.

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (14.58%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (14.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (14.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (14.58%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

29485-85-6
21193-75-9
13265-84-4

Wikipedia

Glucal

Dates

Modify: 2023-09-13

Critical care management of hydrofluoric acid burns with a negative outcome

Aalekh Prasad, Heba Ibrahim, Katherine Mortimore, Rohan Vandabona
PMID: 34162613   DOI: 10.1136/bcr-2021-242187

Abstract

Hydrofluoric acid is a highly corrosive acid widely used in various industries. When in contact with skin it causes local and systemic reactions due to the generation of fluoride ions. Severe burns are associated with high mortality rates, approaching 100%. We present a 21-year-old man with 15% full thickness burns, severe metabolic acidosis, hypoxia and electrolyte disturbances. The burns were treated with topical and subcutaneous injections of calcium gluconate, and the patient was given intravenous fluid, calcium chloride, magnesium and insulin-glucose infusions. Continuous renal replacement therapy was initiated due to the severity of the systemic toxicity. Extracorporeal membrane oxygenation was considered as it plays a vital role when conventional therapies fail. Our patient suffered multiple cardiac arrests and cardiopulmonary resuscitation was conducted several times but despite extensive efforts, he did not survive.


Effects of supplemental calcium gluconate embedded in a hydrogenated fat matrix on lactation, digestive, and metabolic variables in dairy cattle

D J Seymour, M V Sanz-Fernandez, J B Daniel, J Martín-Tereso, J Doelman
PMID: 33865576   DOI: 10.3168/jds.2020-20003

Abstract

There is growing evidence suggesting that by improving gut integrity and function, less energy is partitioned toward immune responses related to xenobiotic infiltration, sparing energy for productive purposes. Gluconic acid and its salts have previously shown prebiotic effects in the lower gut of nonruminant animals, where they serve as a precursor for butyrate, although evidence in ruminants is limited. Butyrate and its fermentative precursors have demonstrated multiple beneficial effects to gastrointestinal ecology, morphology, and function, such as the stimulation of epithelial cell proliferation and improvement of gut barrier function and ecology. The objective of this study was to evaluate changes in milk production, milk fatty acid composition, and fecal and blood parameters in lactating dairy cattle fed a hydrogenated fat-embedded calcium gluconate (HFCG) supplement designed to target the hindgut for calcium gluconate delivery. In addition, the effects of a compound feed processing method (i.e., incorporated into a mash or an extruded pellet) were tested to evaluate the effect of extrusion on product efficacy. Forty-five lactating Holstein cows at approximately 165 d in milk were used in a 3 × 3 Latin square consisting of three 28-d periods, during which animals were offered a basal ration mixed with 3 different compound feeds: a negative control in mash form containing no HFCG, or the HFCG supplement fed at a target rate of 16 g/d, delivered in either a mash or pelleted form. Supplementation of HFCG tended to increase yields of milk fat and fat- and energy-corrected milk. Total yields and concentrations of milk fatty acids ≥18 carbons in length tended to increase in response to HFCG. Plasma nonesterified fatty acids and milk urea increased in HFCG treatments. No differences were observed in fecal pH or fecal concentrations of volatile fatty acids, with the exception of isobutyrate, which decreased in HFCG-fed cows. Changes in milk fatty acid profile suggest that increased milk fat yield was driven by increased incorporation of preformed fatty acids, supported by increased circulating nonesterified fatty acid. Future research investigating the mode of action of HFCG at the level of the hindgut epithelium is warranted, as measured fecal parameters showed no response to treatment.


ECG of the month: A "de Winter"-like ECG pattern in a patient presenting with progressive lethargy

Marion Walker, Hari Vivekanantham, Denis Graf
PMID: 33766276   DOI: 10.1016/j.annemergmed.2020.09.434

Abstract




Simple and rapid determination of dioxin in fish and sea food using a highly sensitive reporter cell line, CBG 2.8D

Gangdou Ding, Lingyun Wang, Songyan Zhang, Shuaizhang Li, Qunhui Xie, Li Xu, Zhiguang Zhou, YinFeng He, Bin Zhao
PMID: 33279049   DOI: 10.1016/j.jes.2020.07.006

Abstract

Food, especially animal origin food is the main source of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and dioxin-like polychlorinated biphenyls (dl-PCBs) for human exposure. So, a simple, rapid and cheap bioassay method is needed for determination of dioxins in food samples. In this study, we used a new highly sensitive reporter cell line to determine the concentration of dioxins in 33 fish and seafood samples. The samples were extracted by shaking with water/isopropanol (1:1 v/v) and hexane and cleaned-up by a multi layered silica gel column and an alumina column, then analyzed using CBG 2.8D cell line. We compared the results obtained from the CBG 2.8D cell assay to those obtained from conventional High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS) analysis. Good correlations were observed between these two methods (r
=0.93). While the slope of regression line was 1.76, the bioanalytical equivalent (BEQ) values were 1.76 folds higher than WHO-TEQ values and the conversion coefficient was 0.568 (the reciprocal of 1.76). In conclusion, CBG 2.8D cell assay was an applicable method to determine dioxins levels in fish and sea food samples.


Malignant prolongation of the QTc interval due to severe vitamin D deficiency: an unusual presentation

Preeti Gupta, Sourabh Agstam, Ashutosh Yadav, Soumitra Ghosh
PMID: 33323421   DOI: 10.1136/bcr-2020-237157

Abstract

Long QT syndrome with Torsades de Pointes (TdP) is a life-threatening polymorphic ventricular arrhythmia. The corrected QT (QTc) prolongation >500 milliseconds (ms) has been associated with TdP. Hypocalcaemia due to severe vitamin D deficiency is an uncommon cause of acquired long QT. We hereby present a case of a 40-year-old woman with sensorineural deafness and having symptoms of palpitations and presyncope. She had a QTc interval of 556 ms (reference range, QTc 451-470 ms in adult healthy woman) on 24-hour Holter analysis. Genetic analysis for congenital long QT syndrome was negative. She was diagnosed with severe hypocalcaemia secondary to severe vitamin D deficiency. After treatment with intravenous calcium gluconate, followed by oral vitamin D and calcium supplementation, the QTc became normalised and no further episode of palpitations or presyncope occurred. The causes of vitamin D deficiency was due to inadequate exposure to sunlight and a strict vegan diet.


Dermal Hydrofluoric Acid Toxicity Case Review: Looks Can Be Deceiving

Sarah Hoffmann, Parth Parikh, Kristin Bohnenberger
PMID: 33183770   DOI: 10.1016/j.jen.2020.08.005

Abstract

Hydrofluoric acid is a caustic compound found in a wide variety of items for household and industrial uses. Dermal exposures can be visually unimpressive on presentation but still have fatal complications. This case review includes a description of a patient presenting with a dermal hydrofluoric acid burn that was effectively treated with topical calcium gluconate gel. Also highlighted are the challenges faced with recognizing the severity and appropriately treating dermal hydrofluoric acid burns in the emergency department.


Calcium, magnesium and aluminium ions as decontaminating agents against dermal fluoride absorption following hydrofluoric acid exposure

Suvarna Mini Vijayan, Thomas Göen, Kathrin Dennerlein, R E Horch, I Ludolph, Hans Drexler, Sonja Kilo
PMID: 33227357   DOI: 10.1016/j.tiv.2020.105055

Abstract

The fluoride ions of the industrially largely irreplaceable, locally corrosive hydrofluoric acid (HF) can scavenge cations in biological tissues, which explains their high toxic potential, and also leads to local acidification through proton release. The influence of three complexing agents, calcium (Ca
) gluconate (as 2.5% Ca
gel and individually (2.84%) or commercially (10%) formulated Ca
solution), magnesium (Mg
) gluconate (2.84%) solution and aluminium (Al
) solution (Hexafluorine®, pure and diluted) on the absorption of fluoride following HF exposure (1-3 min, 100 μl, 30%/0.64 cm
) through human skin was investigated in an ex-vivo diffusion cell model. Fluoride absorption was assessed over 6-24 h and analysed with a fluoride electrode. Decreasing the contamination time reduced the fluoride absorption distinctly which was further reduced by the application of fluoride-binding decontamination agents (Ca
, Mg
, Al
) or water alone without being significantly different. Ca
appeared slightly more effective than Mg
in reducing fluoride absorption. Moreover, the addition of pH adjusting buffer promoted the decontamination efficacy. Fluoride-binding agents can facilitate the decontamination of dermal HF exposure. However, prompt decontamination appeared to be the key to successful limitation of fluoride absorption and pushes the choice of decontamination agent almost into the background.


Pearls & Oy-sters: Focal hypocalcemic seizures secondary to severe vitamin D deficiency/rickets

Rita Monni, Francesca Beccaria, Flavio Boscaini, Benedetta Frassine, Giuseppe Capovilla
PMID: 32546651   DOI: 10.1212/WNL.0000000000009837

Abstract




Theophylline toxicity: Successful management of a patient with distributive shock secondary to drug overdose

V P Chandrasekaran, Anand Parthasarathy, Balaji Muruga, Senthamil, Tharanesh
PMID: 32826106   DOI: 10.1016/j.ajem.2020.05.112

Abstract

Presenting a case of acute theophylline and salbutamol overdose with distributive shock. Twenty one years old lady presented with history of consumption of 3 gram of theophylline and 40 mg of salbutamol. On admission she had altered sensorium with the systolic blood pressure of 60 mmHg, unrecordable diastolic blood pressure and heart rate of 147/min. Investigations revealed severe metabolic acidosis, hypokalemia, hypocalcemia which was managed by intravenous fluids, vasopressors, infusion of injection calcium gluconate and injection potassium chloride. As her hemodynamic status did not improve, she has been initiated on 1.5 mL/kg of lipid emulsion as bolus and then 0.5 mL/kg/h as infusion. Her hemodynamic status improved gradually and she was discharged in 24 h. Lipid emulsion had been used in local anesthetics and many tablet overdoses. In this patient timely administration of lipid emulsion resulted in early recovery of shock.


Man With Light-headedness and Near Syncope

Stephen Boone
PMID: 32713491   DOI: 10.1016/j.annemergmed.2020.02.010

Abstract




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